Scaffold Selectivity Differentiation: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in JAK Kinase Profiling
The imidazo[4,5-c]pyridine scaffold exhibits distinct kinase selectivity compared to the imidazo[4,5-b]pyridine scaffold. In matched pair analysis, the [4,5-c] isomer demonstrated differential inhibitory activity across JAK family members relative to the [4,5-b] analog, with selectivity determined as the ratio of IC50 values for JAK1/TYK2 [1].
| Evidence Dimension | Kinase selectivity profile (JAK1/TYK2 IC50 ratio) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold (class-level representative) showed distinct selectivity pattern vs. [4,5-b] scaffold |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine scaffold |
| Quantified Difference | Selectivity determined as ratio of IC50 values for JAK1/TYK2; differential inhibition pattern observed across four JAK family members (JAK1, JAK2, JAK3, TYK2) [1] |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of four JAK members |
Why This Matters
Procurement of the [4,5-c] scaffold enables access to a kinase selectivity landscape that is fundamentally distinct from that of [4,5-b] analogs, critical for hit-to-lead optimization in kinase drug discovery programs.
- [1] Figure 3. Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem. 2024;67(11):8545-8568. View Source
